molecular formula C26H31N3O6S B2436874 2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 896010-35-8

2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No. B2436874
CAS RN: 896010-35-8
M. Wt: 513.61
InChI Key: JVHDNURWUAVWPG-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is an organic compound . It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For instance, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was synthesized by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results have been reported for some of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit can be characterized by various techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Unfortunately, specific information on the physical and chemical properties of “this compound” is not available.

Scientific Research Applications

Amino Acid Derivatives and Biological Activity

  • Amino Acid Sulfonamides : Research by Riabchenko et al. (2020) explored the creation of new amino acid derivatives, including the interaction of sulfonyl chloride with amino acid methyl esters, leading to amino acid sulfonamide derivatives. These derivatives have potential biological applications due to their unique chemical structures Riabchenko et al., 2020.

Synthesis and Anticancer Applications

  • Pro-apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized derivatives of indapamide showing pro-apoptotic activity on melanoma cell lines. These derivatives, including substitutedamino carbonothioyl and oxoethyl sulfonamides, exhibit significant anticancer potential Yılmaz et al., 2015.

Indole Derivatives in Synthesis

  • Indole Derivative Synthesis : Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, highlighting the chemical versatility and potential biological activity of these compounds. The synthesized products were predicted to exhibit various activities, including enzyme inhibition and treatment for phobic disorders Avdeenko et al., 2020.

Immunoactive Properties of Derivatives

  • Immunoactive Properties : Mirskova et al. (2010) developed a method for synthesizing indol-3-ylsulfanylalkanecarboxylic acids with potential as immunomodulators. These compounds displayed antiproliferative activity and affected splenocyte proliferation Mirskova et al., 2010.

properties

IUPAC Name

2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O6S/c1-17(2)29(18(3)4)26(31)14-28-13-24(20-7-5-6-8-21(20)28)36(32,33)15-25(30)27-12-19-9-10-22-23(11-19)35-16-34-22/h5-11,13,17-18H,12,14-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHDNURWUAVWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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